Specific Scientific Field: This application falls under the field of Organic Chemistry.
Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used as a catalyst in the dehydrogenative coupling of amines and alcohols. This reaction forms amide linkages, which are common in many organic compounds, including proteins.
Results or Outcomes: The result of this reaction is the formation of an amide bond, which is a key structural component in many organic compounds. This method is considered greener and more environmentally friendly compared to traditional methods of amide bond formation .
Specific Scientific Field: This application is in the field of Medicinal Chemistry and Oncology.
Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in the treatment of lung adenocarcinoma. It is delivered via polymeric micelle-mediated delivery .
Methods of Application: The compound is incorporated into polymeric micelles, which are then used to deliver the compound to the site of the tumor. The exact parameters of the treatment, such as dosage and frequency, would depend on the specifics of the patient’s condition .
Results or Outcomes: While the exact outcomes can vary depending on the specifics of the patient’s condition, the goal of this treatment is to reduce the size of the tumor and improve the patient’s quality of life .
Specific Scientific Field: This application is in the field of Bioorganic Chemistry.
Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used as a catalyst in solution phase peptide synthesis .
Results or Outcomes: The result of this reaction is the formation of peptide bonds, which are key structural components in proteins .
Specific Scientific Field: This application is in the field of Organic Synthesis.
Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in the synthesis of alkynes .
Results or Outcomes: The result of this reaction is the formation of alkyne bonds, which are key structural components in many organic compounds .
Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in the synthesis of enediynes .
Results or Outcomes: The result of this reaction is the formation of enediyne bonds, which are key structural components in many organic compounds .
Summary of the Application: Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in ‘click chemistry’ tools and building blocks .
Results or Outcomes: The result of this reaction is the formation of ‘click chemistry’ tools and building blocks, which are key structural components in many bioorganic compounds .
Dichloro(1,5-cyclooctadiene)ruthenium(II) is a coordination compound of ruthenium, characterized by its unique structure and properties. The compound has the molecular formula and is commonly represented as , where COD stands for 1,5-cyclooctadiene. This compound appears as an orange to brown solid and is primarily utilized in research settings due to its catalytic properties and potential applications in organic synthesis and materials science .
Ru(COD)Cl₂ itself doesn't possess a specific mechanism of action as it's a precursor complex. However, the ruthenium complexes derived from Ru(COD)Cl₂ through ligand substitution play crucial roles in various catalytic mechanisms. For instance, ruthenium-based metathesis catalysts, generated from Ru(COD)Cl₂, are known to activate and manipulate carbon-carbon double bonds through a well-defined catalytic cycle involving metal-carbene intermediates [].
Dichloro(1,5-cyclooctadiene)ruthenium(II) can be synthesized through several methods:
Dichloro(1,5-cyclooctadiene)ruthenium(II) has several applications:
Interaction studies involving dichloro(1,5-cyclooctadiene)ruthenium(II) focus on its coordination behavior with various ligands and substrates. These interactions are crucial for understanding its catalytic efficiency and selectivity in chemical transformations. Studies have shown that the electronic properties of the ruthenium center can significantly influence its reactivity with different organic molecules .
Dichloro(1,5-cyclooctadiene)ruthenium(II) shares similarities with various other metal complexes. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dichloro(bipyridine)ruthenium(II) | Exhibits different ligand interactions | |
Dichloro(phenanthroline)ruthenium(II) | Known for enhanced photophysical properties | |
Tris(1,3-dimethylimidazol-2-ylidene)ruthenium | Features a different ligand framework |
Uniqueness: The unique aspect of dichloro(1,5-cyclooctadiene)ruthenium(II) lies in its ability to stabilize certain reaction intermediates due to the cyclic diene ligand's flexibility and sterics, making it particularly effective for specific catalytic applications compared to other ruthenium complexes .
Dichloro(1,5-cyclooctadiene)ruthenium(II) serves as a highly effective catalyst precursor for transfer hydrogenation reactions, particularly in the reduction of ketones, aldehydes, imines, oximes, nitriles, nitroarenes, and alkenes [1] [2] [3]. The compound demonstrates exceptional catalytic activity when paired with dimethylamine borane as the hydrogen source, enabling efficient reduction under mild reaction conditions [1] [2].
The transfer hydrogenation mechanism proceeds through a well-defined catalytic cycle involving the formation of ruthenium hydride intermediates [4] [5]. Research has demonstrated that ruthenium cyclooctadiene complexes bearing nitrile ligands achieve remarkably high turnover frequencies, with the most active systems reaching 156 reciprocal hours in ketone reduction reactions [4]. These complexes exhibit near-quantitative conversion within 30 minutes under optimized conditions, highlighting their exceptional catalytic efficiency [4].
Kinetic studies reveal that the transfer hydrogenation reaction follows first-order behavior with respect to the ruthenium catalyst [6]. The mechanism involves initial coordination of the substrate to the ruthenium center, followed by hydride transfer from the donor molecule to the acceptor substrate [7] [8]. The rate-determining step typically involves beta-hydride elimination from the ruthenium alkoxide intermediate [9].
Table 1: Transfer Hydrogenation Performance Data
Substrate Type | Conversion (%) | Turnover Frequency (h⁻¹) | Reaction Time | Reference |
---|---|---|---|---|
Ketones | 99 | 156 | 30 minutes | [4] |
Aldehydes | 90-95 | 50-100 | 12 hours | [10] |
Imines | 85-92 | 25-75 | 2-4 hours | [1] |
Nitroarenes | 87-93 | 15-45 | 6-8 hours | [2] |
The selectivity of transfer hydrogenation reactions using dichloro(1,5-cyclooctadiene)ruthenium(II) complexes demonstrates remarkable chemoselectivity, particularly in the presence of other reducible functional groups [11]. Advanced bimetallic ruthenium complexes derived from this precursor achieve turnover frequencies exceeding 550,000 reciprocal hours under optimized conditions [11].
Dichloro(1,5-cyclooctadiene)ruthenium(II) functions as a precursor for olefin metathesis catalysts, particularly in the formation of ruthenium alkylidene complexes essential for metathesis reactions [12] [13]. The compound serves as a starting material for synthesizing second-generation Grubbs catalysts and related metathesis systems [12] [13].
The olefin metathesis mechanism involving ruthenium cyclooctadiene complexes proceeds through a dissociative pathway where phosphine ligands are displaced to form catalytically active 14-electron species [13] [14]. These intermediates coordinate olefin substrates and form metallacyclobutane intermediates that undergo cycloreversion to yield metathesis products [13] [14].
Ring-closing metathesis reactions catalyzed by ruthenium systems derived from dichloro(1,5-cyclooctadiene)ruthenium(II) demonstrate high efficiency in forming macrocyclic structures [15] [16]. Research indicates that these catalysts achieve yields ranging from 76 to 100 percent in ring-closing metathesis and ring-opening cross-metathesis reactions [16].
Table 2: Olefin Metathesis Reaction Performance
Reaction Type | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Reference |
---|---|---|---|---|
Ring-Closing Metathesis | 76-100 | 0.24-2.0 | 25-60 | [16] |
Ring-Opening Metathesis Polymerization | 95 | 0.1-1.0 | 40-80 | [15] |
Cross Metathesis | 85-95 | 1.0-5.0 | 40-60 | [17] |
The catalyst demonstrates exceptional turnover numbers, with some systems achieving values exceeding 970 in cycloaddition reactions of diynes with acetylene under optimized conditions [18]. The electronic properties of the ruthenium center, modulated by the cyclooctadiene ligand, significantly influence the catalytic activity and selectivity of metathesis reactions [18].
Dichloro(1,5-cyclooctadiene)ruthenium(II) and its derivatives exhibit significant activity in carbon dioxide hydrogenation reactions, converting carbon dioxide to valuable chemical products including formic acid, methanol, and methane [19] [20] [21]. The compound serves as a precursor for highly active ruthenium-based catalysts capable of operating under mild reaction conditions [20] [22].
Research demonstrates that ruthenium nanoparticles with core-shell structures, derived from cyclooctadiene ruthenium precursors, achieve exceptional activity for carbon dioxide hydrogenation at low temperatures ranging from 160 to 200 degrees Celsius [20]. These catalysts exhibit 100 percent selectivity toward methane formation, surpassing most active ruthenium catalysts reported in the literature [20].
The mechanistic pathway for carbon dioxide hydrogenation proceeds through initial carbon dioxide insertion into ruthenium-hydride bonds, forming formate intermediates [23] [24]. Subsequent hydrogen insertion steps lead to the formation of formic acid, methanol, or methane depending on reaction conditions and catalyst design [23] [24]. The rate-limiting step typically involves hydrogen insertion into the formate-ruthenium complex [24].
Table 3: Carbon Dioxide Hydrogenation Performance Data
Product | Selectivity (%) | Temperature (°C) | Pressure (bar) | Turnover Frequency (h⁻¹) | Reference |
---|---|---|---|---|---|
Methane | 100 | 160-200 | 1-40 | 5.7 | [20] [22] |
Formic Acid | 95-99 | 18-150 | 40 | 300 | [23] [25] |
Carbon Monoxide | >99 | 25-80 | 1 | 19.7 quantum yield | [26] |
Methanol | 69 | 150 | 80 | Not reported | [27] |
Advanced ruthenium complexes bearing pincer ligands demonstrate thermodynamic hydricity values ranging from 32 to 52 kilocalories per mole, indicating their strong hydride donor capability essential for carbon dioxide reduction [23]. The catalytic systems achieve turnover frequencies in the order of 300 reciprocal hours for formate generation under ambient conditions [23].
Dichloro(1,5-cyclooctadiene)ruthenium(II) complexes undergo spontaneous dimerization reactions, forming bridged dinuclear structures that significantly impact their catalytic behavior [28] [29]. The dimerization process follows first-order kinetics and involves the dissociation of coordinated ligands as the rate-determining step [28] [29].
Kinetic investigations reveal that complexes bearing different nitrile ligands exhibit varying dimerization rates, with acetonitrile-containing complexes dimerizing approximately ten times faster than benzonitrile analogs [28] [29]. The activation parameters for these transformations show enthalpy barriers of 114 to 122 kilojoules per mole and entropy values of 66 to 75 joules per kelvin per mole [28] [29].
The molecular structures of dimeric complexes feature trichloro-bridged diruthenium cores with distorted octahedral coordination geometries [28]. Each ruthenium center coordinates to three bridging chloride ligands and one 1,5-cyclooctadiene molecule, with different coordination environments due to terminal ligand variations [28].
Table 4: Dimerization Kinetic Parameters
Complex | Activation Enthalpy (kJ/mol) | Activation Entropy (J/K·mol) | Rate Constant Factor | Half-life (min) | Reference |
---|---|---|---|---|---|
Acetonitrile Complex | 114 ± 3 | 66 ± 9 | 1.0 | 15-30 | [28] [29] |
Benzonitrile Complex | 122 ± 2 | 75 ± 6 | 0.1 | 150-300 | [28] [29] |
Propionitrile Complex | 118 ± 4 | 70 ± 8 | 0.5 | 60-120 | [30] |
Ligand substitution dynamics in ruthenium cyclooctadiene complexes demonstrate dissociative mechanisms with rate-limiting bond cleavage steps [31] [32]. The ligand exchange reactions exhibit temperature-dependent behavior with two- to three-fold rate enhancements observed under heterogeneous conditions compared to homogeneous analogs [32]. These substitution processes are critical for catalyst activation and substrate coordination in various catalytic applications [31] [33].
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